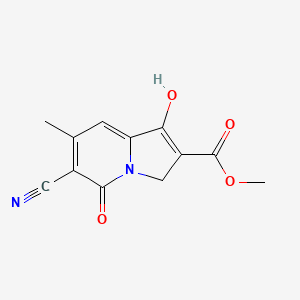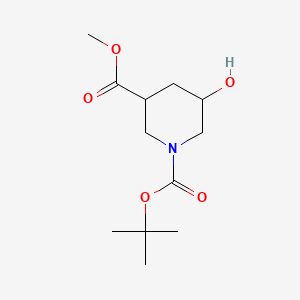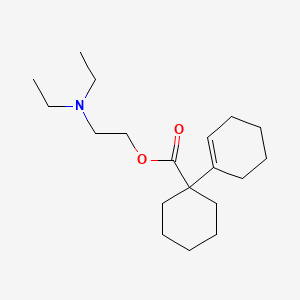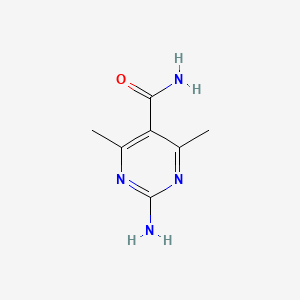![molecular formula C20H19NO4 B580059 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol CAS No. 159600-61-0](/img/structure/B580059.png)
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound is a metabolite of Pyriproxyfen, a pyridine-based pesticide used against various arthropods, particularly to protect cotton crops against whitefly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol typically involves the reaction of 4-hydroxyphenol with 4-(2-(2-pyridyloxy)propoxy)phenol under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Alkylated and acylated derivatives.
Aplicaciones Científicas De Investigación
4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol involves its interaction with specific molecular targets and pathways. As a metabolite of Pyriproxyfen, it is believed to interfere with the hormonal regulation of growth and development in arthropods . The compound binds to juvenile hormone receptors, disrupting normal development and leading to mortality .
Comparación Con Compuestos Similares
Similar Compounds
Pyriproxyfen: The parent compound, used as a pesticide.
4-Hydroxyphenol: A precursor in the synthesis of 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol.
4-(2-(2-Pyridyloxy)propoxy)phenol: Another precursor in the synthesis.
Uniqueness
This compound is unique due to its specific structural features that allow it to act as a metabolite of Pyriproxyfen. Its ability to interfere with hormonal regulation in arthropods makes it a valuable compound in pesticide research and development .
Propiedades
IUPAC Name |
4-[4-(2-pyridin-2-yloxypropoxy)phenoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-15(24-20-4-2-3-13-21-20)14-23-17-9-11-19(12-10-17)25-18-7-5-16(22)6-8-18/h2-13,15,22H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGDWMWQOLALS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC2=CC=C(C=C2)O)OC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
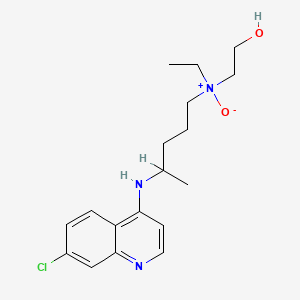
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B579977.png)

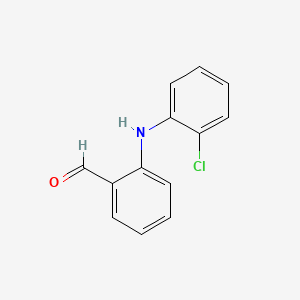
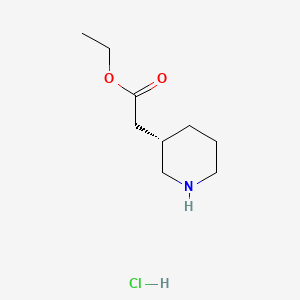

![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)
